molecular formula C7H4FNOS B8794235 4-Fluorobenzo[D]thiazol-7-OL CAS No. 1402003-96-6

4-Fluorobenzo[D]thiazol-7-OL

Cat. No. B8794235
CAS RN: 1402003-96-6
M. Wt: 169.18 g/mol
InChI Key: GTUBXOCLLCGBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluorobenzo[D]thiazol-7-OL is a useful research compound. Its molecular formula is C7H4FNOS and its molecular weight is 169.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluorobenzo[D]thiazol-7-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluorobenzo[D]thiazol-7-OL including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1402003-96-6

Product Name

4-Fluorobenzo[D]thiazol-7-OL

Molecular Formula

C7H4FNOS

Molecular Weight

169.18 g/mol

IUPAC Name

4-fluoro-1,3-benzothiazol-7-ol

InChI

InChI=1S/C7H4FNOS/c8-4-1-2-5(10)7-6(4)9-3-11-7/h1-3,10H

InChI Key

GTUBXOCLLCGBKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1O)SC=N2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-fluoro-7-methoxy-1,3-benzothiazole (C13) (10.50 g, 57.30 mmol) in dichloromethane (250 mL) was added aluminum chloride (30.56 g, 229.2 mmol) in one portion at room temperature. The reaction mixture was stirred for 12 hours and additional aluminum chloride (30.56 g, 229.2 mmol) was added. After another 12 hours, the reaction mixture was poured into ice water (1.0 L). The resulting precipitate was collected by filtration, washed with water, and with 1:1 dichloromethane/hexanes to afford the title compound as a yellow solid. Yield: 6.60 g, 39.0 mmol, 68%. Melting point: 165-167° C. LCMS m/z 170.4 (M+1). 1H NMR (300 MHz, DMSO-d6) δ 6.82 (m, 1H), 7.21 (m, 1H), 9.37 (s, 1H), 10.57 (s, 1H).
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
30.56 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
30.56 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three

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